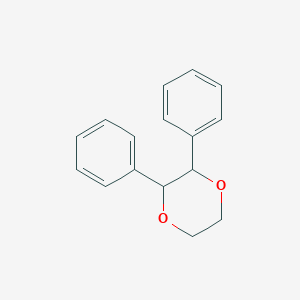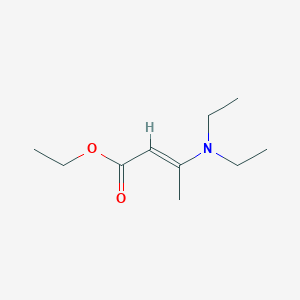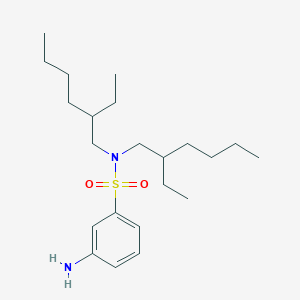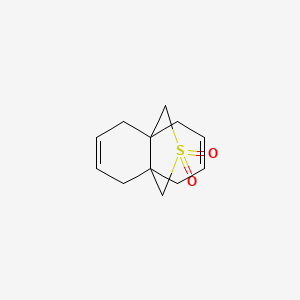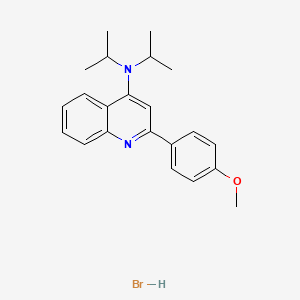
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is a chemical compound with the molecular formula C22H27BrN2O. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)quinoline with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide
- N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide
- 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide
Uniqueness
N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
853333-44-5 |
|---|---|
Molekularformel |
C22H27BrN2O |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C22H26N2O.BrH/c1-15(2)24(16(3)4)22-14-21(17-10-12-18(25-5)13-11-17)23-20-9-7-6-8-19(20)22;/h6-16H,1-5H3;1H |
InChI-Schlüssel |
PIYILHGFFNCGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC)C(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







